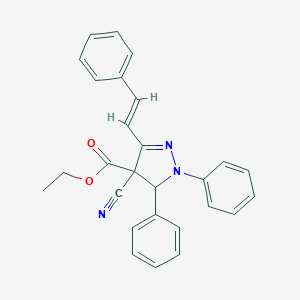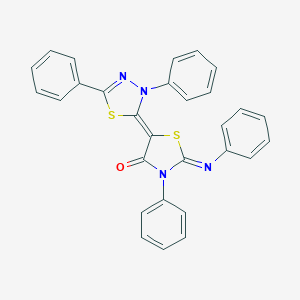![molecular formula C20H21Cl2N5O4 B283173 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has shown promising results in several studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
The compound 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the migration and invasion of cancer cells, which is essential for cancer metastasis. Additionally, it has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which is known to contribute to cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It also exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
However, there are also some limitations associated with the use of this compound in lab experiments. It has been found to exhibit cytotoxicity against normal cells, which may limit its use as a therapeutic agent. Additionally, the exact mechanism of action of this compound is still not fully understood, which may hinder its development as a drug candidate.
Orientations Futures
There are several future directions for the research on 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide. One of the most promising areas of research is the development of new anticancer drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. This will help in the development of safer and more effective drugs based on this compound.
Conclusion:
In conclusion, 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has shown promising results in several studies. It exhibits potent anticancer activity and has potential applications in various fields, including medicinal chemistry and drug discovery. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves several steps. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzoic acid with 4-hydroxy-3-methoxybenzylamine to form the intermediate compound. This intermediate is then reacted with ethylenediamine and triethyl orthoformate to obtain the final product.
Applications De Recherche Scientifique
The compound 4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
Formule moléculaire |
C20H21Cl2N5O4 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
4-amino-N-[2-[[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C20H21Cl2N5O4/c1-29-17-9-12(10-24-6-7-25-20(28)18-19(23)27-31-26-18)3-5-16(17)30-11-13-2-4-14(21)15(22)8-13/h2-5,8-9,24H,6-7,10-11H2,1H3,(H2,23,27)(H,25,28) |
Clé InChI |
QYTVKBLSINXMEK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCNC(=O)C2=NON=C2N)OCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)


![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)